molecular formula C9H14N3NaO8P B196185 Cytidine 5'-monophosphate disodium salt CAS No. 6757-06-8

Cytidine 5'-monophosphate disodium salt

Cat. No.: B196185
CAS No.: 6757-06-8
M. Wt: 346.19 g/mol
InChI Key: ZRWPTARDKZMNQK-IAIGYFSYSA-N
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Description

Cytidine 5’-Monophosphate Disodium Salt is a salt form of Cytidine 5’-Monophosphate . It is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine .


Synthesis Analysis

The synthesis of Cytidine 5’-Monophosphate Disodium Salt involves the reaction of triethyl phosphates with cytidines in a synthesis reaction vessel . The reaction is carried out at a temperature between -5 to -10 ℃, with Phosphorus Oxychloride slowly dripped into the mixture . The reaction is allowed to proceed until the cytidine transformation efficiency reaches more than 85% .


Molecular Structure Analysis

The molecular formula of Cytidine 5’-Monophosphate Disodium Salt is C9H12N3Na2O8P . The InChI key is AJCAHIYEOVKFDR-IAIGYFSYSA-N . The SMILES string representation is [Na+].NC1=NC(=O)N(C=C1)[C@@H]2OC@H([O-])=O)C@@H[C@H]2O .


Chemical Reactions Analysis

In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .


Physical and Chemical Properties Analysis

Cytidine 5’-Monophosphate Disodium Salt has a molecular weight of 367.16 g/mol . It is a white crystalline powder . It is soluble in water at 100 mg/mL, clear to very slightly hazy, colorless to very faintly yellow .

Scientific Research Applications

Chromatographic Analysis

Cytidine 5'-monophosphate disodium salt (5’-CMPNa2) is used in chromatographic analysis. A study by Li Hong-lin (2015) developed an HPLC method for determining nucleotides, including 5’-CMPNa2, in health products. This method is described as simple, rapid, sensitive, and reliable for quality control (Li Hong-lin, 2015).

Pharmaceutical Manufacturing

Almakaiev and Sidenko (2021) discussed the use of 5’-CMPNa2 in the development of a multi-component drug with neurotropic action. This work involved optimizing the production parameters for pharmaceutical quality control (Almakaiev & Sidenko, 2021).

Molecular Dynamics Studies

Hernanz et al. (1995) conducted a study on the dynamics and interactions of the PO3 2- group of 5’-CMPNa2 in H2O solutions using FT-IR. This research contributes to understanding the molecular behavior of nucleotides in aqueous environments (Hernanz et al., 1995).

Solubility and Thermodynamics

Yu et al. (2013) researched the solubility of 5’-CMPNa2 in various binary mixtures. They found that solubility increased with temperature and water content, providing essential data for its application in various solvents (Yu et al., 2013).

Nucleation Kinetics

Another study by Yu et al. (2013) focused on the metastable zone width and induction period of 5’-CMPNa2 in ethanol-water mixtures. This study is significant for understanding the nucleation behavior of 5’-CMPNa2 in solution, which is crucial for crystallization processes (Yu et al., 2013).

Analytical Applications

Zheng et al. (2021) developed an HPLC-Q/TOF method for identifying impurities in Cytidine Disodium Triphosphate, which includes the analysis of disodium cytidine monophosphate. This method ensures drug safety and efficacy (Zheng et al., 2021).

Gas-Phase Structures

Hamlow et al. (2020) investigated the gas-phase conformations of deprotonated 5’-CMPNa2. This study offers insights into the intrinsic structure of nucleotides and their stabilization mechanisms (Hamlow et al., 2020).

Biomanufacturing

Li et al. (2020) developed a biosynthesis system for manufacturing 5'-CMP using extremophilic enzymes, demonstrating a green and efficient approach for industrial synthesis (Li et al., 2020).

Safety and Hazards

In case of skin contact with Cytidine 5’-Monophosphate Disodium Salt, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

Future Directions

Cytidine 5’-Monophosphate Disodium Salt has been used in nucleotide stock solution . It has also been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . In in vitro studies, it has been used to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cytidine 5'-monophosphate disodium salt can be achieved through a multi-step process involving protection and deprotection of functional groups, nucleophilic substitution, and salt formation.", "Starting Materials": [ "Cytidine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine" ], "Reaction": [ "Cytidine is reacted with phosphoric acid in methanol to form cytidine 5'-monophosphate.", "The 5'-hydroxyl group of cytidine 5'-monophosphate is protected with acetic anhydride and pyridine to form the acetyl derivative.", "The 3'-hydroxyl group of the acetyl derivative is then deprotected using sodium hydroxide to form the 3'-hydroxyl derivative.", "The 5'-acetyl group is then deprotected using sodium hydroxide to form the 5'-hydroxyl derivative.", "The 5'-hydroxyl derivative is then reacted with diisopropylcarbodiimide and phosphoric acid in dimethylformamide to form the 5'-phosphoryl derivative.", "The 5'-phosphoryl derivative is then reacted with sodium hydroxide and sodium chloride to form the disodium salt of cytidine 5'-monophosphate." ] }

CAS No.

6757-06-8

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

ZRWPTARDKZMNQK-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na]

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na]

Appearance

White Crystalline

melting_point

300°C

6757-06-8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5'-CMP.2Na;  D-Cytidine 5'-monophosphate disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?

A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []

Q2: How does this compound impact the performance of organic solar cells?

A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []

Q3: What challenges are associated with formulating this compound in medicines?

A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []

Q4: What are the critical quality attributes of this compound in pharmaceutical development?

A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []

Q5: How does the particle size of this compound affect its pharmaceutical properties?

A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []

Q7: What is the metastable zone width of this compound, and how is it determined?

A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []

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